H-Arg-arg-NH2 3 hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-arg-NH2 3 hcl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first arginine residue is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of the arginine is removed.
Coupling of the second arginine: The second arginine residue is coupled to the first arginine.
Amidation: The peptide chain is cleaved from the resin and amidated to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
H-Arg-arg-NH2 3 hcl can undergo various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert disulfide bonds in the peptide to thiol groups.
Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Urea derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
H-Arg-arg-NH2 3 hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of cosmetic products and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of H-Arg-arg-NH2 3 hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residues in the peptide can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound can influence various signaling pathways, including those involved in immune response and cellular metabolism.
Comparison with Similar Compounds
H-Arg-arg-NH2 3 hcl can be compared with other arginine-containing peptides, such as:
H-Arg-Gly-NH2: A simpler peptide with one arginine and one glycine residue.
H-Arg-Arg-OH: A similar peptide without the amide group.
H-Arg-Arg-Arg-NH2: A longer peptide with three arginine residues.
Uniqueness
This compound is unique due to its specific sequence and the presence of three hydrochloride groups, which enhance its solubility and stability. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H/t7-,8-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNXLXQASLNBBG-IXJBZROVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl3N9O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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